3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine
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Overview
Description
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is a heterocyclic compound that belongs to the class of triazolodiazepines. This compound is characterized by a triazole ring fused to a diazepine ring, with a bromine atom attached to the triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for bromination, reducing agents such as sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used in studies investigating the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,3,4]thiadiazine: Another heterocyclic compound with a similar triazole ring structure but fused with a thiadiazine ring.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: A compound with a triazole ring fused to a pyrazine ring, sharing some structural similarities with the target compound.
Uniqueness
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is unique due to the presence of the bromine atom and the specific fusion of the triazole and diazepine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1260666-54-3 |
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Molecular Formula |
C6H9BrN4 |
Molecular Weight |
217.07 g/mol |
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine |
InChI |
InChI=1S/C6H9BrN4/c7-6-10-9-5-4-8-2-1-3-11(5)6/h8H,1-4H2 |
InChI Key |
ZTOPKKFPJUDPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NN=C(N2C1)Br |
Origin of Product |
United States |
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